Benzhydrocodone
説明
Contextualizing Benzhydrocodone within Modern Opioid Analgesic Research
The development of new opioid analgesics is heavily influenced by the ongoing opioid crisis in the United States, which has led to significant rates of addiction and overdose fatalities. nih.govnih.gov This public health crisis has spurred researchers to seek alternatives for pain management and to engineer abuse-deterrent formulations of existing opioid medications. nih.govnih.gov this compound emerged from this research landscape as a novel approach to opioid therapy. nih.gov The primary goal behind its creation was to develop an opioid analgesic with a reduced potential for recreational use, particularly through non-oral routes of administration such as insufflation or injection. wikipedia.orgoup.com The development of this compound represents a molecular-based strategy to deter abuse, contrasting with more common formulation-based approaches. wikipedia.org
Rationale for Prodrug Design in Opioid Development
A prodrug is an inactive or less active chemical derivative of a drug molecule that requires biotransformation within the body to release the active parent drug. slideshare.netnih.gov The rationale for employing a prodrug strategy in drug development is to overcome undesirable pharmaceutical, pharmacokinetic, or pharmacodynamic properties of the parent compound. slideshare.net This can include improving solubility, increasing chemical stability, enhancing permeability across biological membranes, and minimizing toxicity. slideshare.netslideshare.net
In the context of opioid development, the prodrug approach is particularly valuable for creating abuse-deterrent properties. researchgate.net By designing a molecule that is only activated after oral ingestion and subsequent metabolism in the gastrointestinal tract, the rapid delivery and intense euphoria sought by recreational users who employ parenteral (injection) or intranasal (insufflation) routes can be mitigated. oup.comnih.gov For this compound, this design means that the active opioid, hydrocodone, is not released until the prodrug is processed by intestinal enzymes, a mechanism intended to reduce its appeal for non-oral abuse. oup.com Studies in rats showed that intranasal administration of this compound led to significantly lower plasma concentrations of hydrocodone compared to the administration of hydrocodone bitartrate (B1229483). oup.com
Historical Development and Significance of this compound as a Research Compound
This compound, also known as KP201, was developed by KemPharm, Inc., a biopharmaceutical company based in Coralville, Iowa. wikipedia.orgdrugbank.com It is a new molecular entity created by covalently bonding hydrocodone with benzoic acid. oup.com The compound received approval from the U.S. Food and Drug Administration (FDA) in February 2018, in a combination formulation with acetaminophen (B1664979), for the short-term management of acute pain. nih.govnih.govdrugbank.com Although it was developed with abuse-deterrent properties in mind, it was not ultimately classified as an abuse-deterrent agent by the FDA. nih.govnih.gov The significance of this compound in research lies in its novel molecular-based prodrug approach to opioid delivery, representing a continued effort within pharmaceutical science to engineer safer analgesic medications in response to the public health challenges posed by opioid abuse. nih.gov
Research Data on this compound
The following tables provide key data related to the chemical properties of this compound and the pharmacokinetic profile of its active metabolite, hydrocodone, following oral administration of the prodrug.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C25H25NO4 | wikipedia.orgdrugbank.com |
| Molar Mass | 403.478 g·mol−1 | wikipedia.org |
| IUPAC Name | (4R,4aR,7aR,12bS)-3-methyl-9-(benzoyloxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | wikipedia.org |
| DrugBank Accession Number | DB15465 | drugbank.com |
| PubChem CID | 49836084 | wikipedia.org |
| Parameter | Value | Source |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 1.25 hours | nih.govdrugbank.com |
| Peak Plasma Concentration (Cmax) | 19.18 ng/mL | nih.govdrugbank.com |
| Area Under the Curve (AUC) | 125.73 h*ng/mL | nih.govdrugbank.com |
| Biological Half-Life of Hydrocodone | ~4.5 hours | nih.govdrugbank.com |
| Apparent Volume of Distribution (Vd) | 714 L | nih.govdrugbank.com |
| Metabolism | This compound is converted to hydrocodone by intestinal enzymes. Hydrocodone is further metabolized via CYP3A4 and CYP2D6. | wikipedia.orgnih.govdrugbank.com |
| Elimination | The hydrocodone metabolite is eliminated through a mix of metabolism and renal excretion. | nih.govdrugbank.com |
Structure
2D Structure
3D Structure
特性
Key on ui mechanism of action |
Benzyhydrocodone is not reported to have pharmacological activity of its own and it not present in the plasma at detectable concentrations. Its active metabolite, [hydrocodone] is a mu-opioid receptor agonist. |
|---|---|
CAS番号 |
1259440-61-3 |
分子式 |
C25H25NO4 |
分子量 |
403.5 g/mol |
IUPAC名 |
[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate |
InChI |
InChI=1S/C25H25NO4/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3/t17-,18+,23-,25-/m0/s1 |
InChIキー |
VPMRSLWWUXNYRY-PJCFOSJUSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6 |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
Chemical Synthesis and Structural Informatics of Benzhydrocodone
Computational Chemistry and Molecular Modeling of BenzhydrocodoneComputational chemistry and molecular modeling play a role in understanding benzhydrocodone's properties and potential interactions. Studies have explored its binding affinity to various proteins, with this compound being identified in some computational analyses as a potential candidate for drug repurposing, even in contexts unrelated to its primary analgesic function, such as in breast cancer research or against viral targetsimpactfactor.orgresearchgate.net. Molecular modeling can predict how the molecule's structure influences its interactions, stability, and metabolic pathways. For instance, computational studies can help elucidate the mechanism of ester hydrolysis by intestinal enzymes or predict potential interactions with drug-metabolizing enzymes like CYP3A4 and CYP2D6, which are involved in hydrocodone metabolismdrugbank.com. These computational approaches aid in rational drug design and the exploration of novel therapeutic applications.
Compound List
this compound
Hydrocodone
Benzoic Acid
Thebaine
Benzophenone
Dihydrocodeine
Dihydrocodeinone enol acetate (B1210297)
Hydromorphone
Oxycodone
Codeine
Estramustine phosphate (B84403)
Ezetimibe
Estradiol
Bazedoxifene
Flunarizine
Fluoxymesterone
Prasterone
Remdesivir
Hydrocortisone
Succinylcholine
Gantacurium
Etomidate
Midazolam
Fentanyl
Valdecoxib
Propofol
Prodrug Activation Mechanisms and Bioconversion Kinetics
Enzymatic Hydrolysis of the Benzoate (B1203000) Ester Linkage
The primary mechanism for the activation of benzhydrocodone is the enzymatic hydrolysis of its benzoate ester bond. This cleavage releases hydrocodone and benzoic acid. wikipedia.org This process is designed to occur efficiently following oral administration, primarily within the intestinal tract. nih.govnih.gov
The bioconversion of this compound to hydrocodone is mediated by enzymes located in the intestinal tract. nih.govnih.gov These enzymes belong to the carboxylesterase (CES) family, which are responsible for the hydrolysis of various ester-containing compounds. nih.govtaylorandfrancis.com In humans, the small intestine predominantly expresses the carboxylesterase isozyme hCE2, with virtually no hCE1 present. nih.govnih.gov The predominant human intestinal CES, hCE2, is known to preferentially hydrolyze prodrugs where the alcohol group of an active molecule has been modified by the addition of a small acyl group. nih.gov The structure of this compound, which features a benzoate group (a small acyl group) ester-linked to the alcohol moiety of hydrocodone, aligns with the substrate preference of hCE2. Therefore, intestinal hCE2 is the key enzyme responsible for the hydrolytic activation of this compound.
The rate of this compound's conversion to hydrocodone varies significantly between different biological environments, a key feature of its design. In vitro studies have demonstrated that this hydrolysis is remarkably rapid and efficient in simulated intestinal fluid, while it is considerably slower in blood plasma. nih.gov This differential rate of conversion is central to its mechanism, favoring activation in the gastrointestinal tract after oral ingestion and limiting the rate of activation via other routes. nih.gov
In vitro data show that in intestinal fluid, the conversion to hydrocodone is nearly complete (approximately 95%) within just five minutes. nih.gov In stark contrast, achieving near-complete conversion in whole blood requires a much longer period, approximately 240 minutes. nih.gov This significant difference in hydrolysis kinetics underscores the targeted nature of the prodrug's activation.
| Biological Milieu | Time for Near-Complete (95%) Conversion |
|---|---|
| Intestinal Fluid (in vitro) | ~5 minutes |
| Whole Blood (in vitro) | ~240 minutes |
Ligand-Activated Therapy (LAT) Platform: Theoretical Framework and Application in this compound
This compound was developed using a proprietary prodrug platform known as Ligand-Activated Therapy (LAT). uiowa.edufirstwordpharma.com The theoretical framework of the LAT platform is to create new molecular entities by covalently bonding an approved parent drug to a specific ligand, in this case, benzoic acid. uiowa.edugoogle.com This conjugation renders the resulting compound chemically inert and pharmacologically inactive on its own. uiowa.edufirstwordpharma.com
The activation of the prodrug is designed to be dependent on the enzymatic cleavage of the ligand in the gastrointestinal tract. uiowa.edufirstwordpharma.com Upon oral ingestion, specific enzymes recognize and cleave the bond between the ligand and the parent drug, releasing the active therapeutic agent. uiowa.edu In the application of this platform to create this compound, hydrocodone is the parent drug and benzoic acid serves as the ligand. nih.gov The resulting prodrug, this compound, remains inactive until intestinal enzymes hydrolyze the ester linkage, releasing hydrocodone to exert its therapeutic effect. uiowa.edufirstwordpharma.com This approach aims to control the release and activation of the parent drug, dependent on the physiological environment of the GI tract.
Pharmacological Characterization at the Molecular and Receptor Level
Inactivity of the Benzhydrocodone Prodrug
This compound itself is pharmacologically inactive in its native state. drugbank.comnih.govncats.io It is designed as a prodrug, meaning it requires metabolic conversion to become pharmacologically effective. nih.gov Upon oral administration, this compound undergoes rapid hydrolysis by esterases present in the gastrointestinal tract. drugbank.comnih.gov This enzymatic process cleaves the benzoate (B1203000) ester, releasing hydrocodone, which is the pharmacologically active compound responsible for the observed effects. drugbank.comncats.io Studies indicate that no detectable levels of this compound reach the systemic circulation, confirming its complete conversion to hydrocodone in the intestinal tract. drugbank.com
Hydrocodone as the Active Moiety and its Receptor Interaction
Once released through metabolic hydrolysis, hydrocodone exerts its effects by interacting with opioid receptors.
Hydrocodone is classified as a full agonist at opioid receptors, exhibiting a particularly high affinity for the mu-opioid receptor (MOR). ncats.iowikipedia.orgnih.govdrugbank.com This potent agonistic activity at the MOR is considered the primary mechanism underlying its analgesic properties. drugbank.com The activation of MORs by hydrocodone initiates signaling cascades that modulate pain transmission pathways within the central and peripheral nervous systems. phwellness.comphysio-pedia.com Hydrocodone's classification as a MOR agonist places it among other clinically significant opioids, including morphine, oxycodone, and fentanyl, which also mediate their effects through MOR activation. ongov.netpharmacytimes.com
Hydrocodone demonstrates a significant binding affinity for the mu-opioid receptor (MOR). Research studies have reported Ki values for MOR binding ranging from approximately 19.8 nM to 41.58 nM. frontiersin.orgnih.govcapes.gov.br Comparative analyses indicate that hydrocodone possesses the highest affinity for MOR compared to other opioid receptors, such as the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR). drugbank.comguidetopharmacology.orgplos.org While hydrocodone does interact with DOR, its affinity is notably lower than that for MOR, with some data showing it inhibits [3H]naltrindole (a DOR ligand) binding by 37% without providing a specific Ki value. guidetopharmacology.org Similarly, its affinity for KOR is also less than that for MOR. guidetopharmacology.orgplos.org Beyond the canonical opioid receptors, studies have also identified interactions with non-opioid targets, noting that hydrocodone binds to the sigma-1 receptor (σ1R) with an affinity approximately 2.3-fold lower than its affinity for the MOR. plos.orgnih.gov
| Receptor Type | Binding Affinity (Ki) | Selectivity Notes |
| Mu-Opioid Receptor (MOR) | 19.8 nM nih.govcapes.gov.br or 41.58 nM frontiersin.org | Highest affinity observed among opioid receptors. |
| Delta-Opioid Receptor (DOR) | Not specified; inhibits [3H]naltrindole binding by 37% guidetopharmacology.org | Lower affinity compared to MOR. |
| Kappa-Opioid Receptor (KOR) | Not specified | Lower affinity compared to MOR. |
| Sigma-1 Receptor (σ1R) | Affinity ~2.3-fold lower than MOR plos.orgnih.gov | Interaction observed with a non-opioid receptor. |
Elucidation of Post-Receptor Signal Transduction Pathways Mediated by Hydrocodone
Following its binding to the MOR, hydrocodone triggers a complex intracellular signaling cascade. drugbank.comdrugbank.comphysio-pedia.compharmacytimes.comfrontiersin.orghmdb.canih.govmedbullets.comnih.gov The MOR is coupled to inhibitory G proteins, primarily the Gi and Gαo subtypes. drugbank.comnih.gov Upon agonist binding, the G protein undergoes a conformational change, leading to the dissociation of GDP and the binding of GTP to the Gα subunit. drugbank.comnih.gov The activated Gα-GTP subunit then inhibits adenylyl cyclase, an enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). This inhibition results in a decrease in intracellular cAMP levels. drugbank.comdrugbank.compharmacytimes.comfrontiersin.orghmdb.canih.govmedbullets.comumich.edu
Simultaneously, the βγ dimer, released from the G protein complex, activates inwardly rectifying potassium (GIRK) channels. drugbank.comphysio-pedia.comfrontiersin.orghmdb.camedbullets.comnih.govumich.edu This activation facilitates potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. physio-pedia.comhmdb.canih.govmedbullets.com Furthermore, the G protein signaling pathway also leads to the inhibition of voltage-gated calcium channels, thereby reducing calcium influx into presynaptic terminals. drugbank.comhmdb.camedbullets.comnih.gov These combined intracellular events collectively suppress the release of nociceptive neurotransmitters, such as substance P, glutamate, and acetylcholine, from presynaptic neurons, thereby inhibiting pain signal transmission. physio-pedia.comhmdb.canih.govmedbullets.com Additional signaling pathways, including those involving phospholipase C (PLC) and mitogen-activated protein kinase (MAPK), can also be modulated by opioid receptor activation. nih.govumich.eduthejh.org
Compound List:
this compound
Hydrocodone
Hydromorphone
Morphine
Codeine
Oxycodone
Fentanyl
Methadone
Tapentadol
Tramadol
Butorphanol
Levorphanol
Oxymorphone
Buprenorphine
Sufentanil
Alfentanil
Meperidine
Propoxyphene
Pholcodine
Ethylmorphine
O-desmethyl-tramadol
Enkephalins
Dynorphins
Beta-endorphins
Nociceptin
WIN55,212
BD1008
S-duloxetine
Metabolic Pathways and Biotransformation of Hydrocodone from Benzhydrocodone
Phase I Metabolism: Oxidative and Reductive Biotransformations
The initial phase of hydrocodone metabolism involves structural modifications through oxidation and reduction, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. These reactions produce several key metabolites, some of which are pharmacologically active. The main Phase I pathways include O-demethylation, N-demethylation, and 6-keto reduction. nih.govwikipedia.orgnih.gov
The primary metabolic pathway for hydrocodone is N-demethylation, which leads to the formation of its major metabolite, norhydrocodone (B1253062). iiab.meforensicrti.org This biotransformation is catalyzed predominantly by the CYP3A4 isoenzyme. nih.govwikipedia.orgsahmri.org.audrugbank.comtaylorandfrancis.com Research has confirmed the role of CYP3A4 through inhibition studies using specific inhibitors like ketoconazole, which significantly decreases norhydrocodone production. sahmri.org.audrugbank.com While norhydrocodone was once considered inactive, recent findings indicate that it is an agonist at the μ-opioid receptor with a potency similar to that of hydrocodone. iiab.me However, its contribution to central analgesia is limited due to poor penetration of the blood-brain barrier. iiab.me
In addition to oxidative pathways, hydrocodone also undergoes reduction of its 6-keto group. nih.govwikipedia.orgnih.gov This reaction produces two diastereomeric alcohol metabolites: 6-α-hydroxyhydrocodone (also known as dihydrocodeine) and 6-β-hydroxyhydrocodone (also referred to as 6-β-hydrocodol). researchgate.netdoi.orgforensicrti.orgcore.ac.uk These metabolites are formed in approximately equal amounts. doi.orgtaylorandfrancis.com This reductive pathway is considered a minor route of hydrocodone metabolism. forensicrti.org
| Pathway | Primary Enzyme | Metabolite | Metabolite Activity |
|---|---|---|---|
| O-Demethylation | CYP2D6 | Hydromorphone | Active, potent μ-opioid agonist nih.govresearchgate.net |
| N-Demethylation | CYP3A4 | Norhydrocodone | Active μ-opioid agonist, but with poor CNS penetration iiab.me |
| 6-Keto Reduction | Keto-reductases | 6-α-Hydroxyhydrocodone (Dihydrocodeine) | Active researchgate.net |
| 6-Keto Reduction | Keto-reductases | 6-β-Hydroxyhydrocodone | Data on specific activity is limited |
Phase II Metabolism: Conjugation Reactions
Following Phase I biotransformation, hydrocodone and its metabolites undergo Phase II metabolism, which involves conjugation with endogenous polar molecules. This process, primarily glucuronidation, significantly increases the water solubility of the compounds, facilitating their renal excretion and elimination from the body. upol.czresearchgate.netnih.gov
Glucuronidation is the principal Phase II reaction for hydrocodone and its Phase I metabolites. drugbank.comnih.gov This pathway is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). basicmedicalkey.comsigmaaldrich.comnih.gov These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid to the drug molecule. researchgate.netbasicmedicalkey.com The resulting glucuronide conjugates are more polar and are readily excreted in the urine. sigmaaldrich.com Hydromorphone, for instance, is extensively metabolized to hydromorphone-3-glucuronide, a major excretory product. clinpgx.org Dihydrocodeine is also primarily eliminated as a glucuronide conjugate. clinpgx.org Several UGT isoforms are involved in hepatic drug elimination, with UGT2B7 being particularly important for the glucuronidation of many opioids. clinpgx.orgbasicmedicalkey.com
| Parent Compound | Primary Enzymes | Conjugated Metabolite |
|---|---|---|
| Hydrocodone | UGT Isoforms | Hydrocodone-glucuronide |
| Hydromorphone | UGT2B7, UGT1A3 clinpgx.org | Hydromorphone-3-glucuronide |
| Norhydrocodone | UGT Isoforms | Norhydrocodone-glucuronide |
| Dihydrocodeine (6-α-Hydroxyhydrocodone) | UGT Isoforms | Dihydrocodeine-glucuronide clinpgx.org |
Inter-individual Variability in Metabolic Enzyme Activity
The metabolism of hydrocodone can vary significantly among individuals, largely due to genetic differences in the activity of metabolic enzymes, particularly CYP2D6. sahmri.org.aunih.gov Genetic polymorphisms in the CYP2D6 gene result in different metabolic phenotypes. researchgate.netwolterskluwer.com Individuals can be categorized as:
Poor Metabolizers (PMs): These individuals have little to no functional CYP2D6 enzyme activity. researchgate.net Approximately 5-10% of the Caucasian population falls into this category. researchgate.netnih.gov PMs convert hydrocodone to hydromorphone at a negligible rate, which may result in reduced analgesic efficacy. clinpgx.orgresearchgate.net
Intermediate Metabolizers (IMs): These individuals have reduced CYP2D6 function compared to normal metabolizers.
Extensive (Normal) Metabolizers (EMs/NMs): This group has normal CYP2D6 enzyme activity and represents the majority of the population. clinpgx.org
Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, leading to significantly increased enzyme activity. clinpgx.orgwolterskluwer.com UMs experience an accelerated conversion of hydrocodone to hydromorphone, resulting in higher plasma concentrations of the potent metabolite. clinpgx.orgtaylorandfrancis.com
This genetic variability in CYP2D6 activity is a key determinant of the pharmacokinetic profile of hydrocodone and can influence both its therapeutic effects and potential for adverse reactions. sahmri.org.auwolterskluwer.com Similarly, variations in CYP3A4 and UGT enzyme activity, influenced by both genetic and environmental factors, can also contribute to inter-individual differences in hydrocodone metabolism and disposition. nih.gov
| Phenotype | CYP2D6 Activity Level | Effect on Hydrocodone-to-Hydromorphone Conversion | Prevalence (Caucasian Population) |
|---|---|---|---|
| Poor Metabolizer (PM) | Absent/Deficient | Significantly reduced/negligible clinpgx.org | ~5-10% researchgate.netnih.gov |
| Intermediate Metabolizer (IM) | Decreased | Reduced conversion | Variable |
| Extensive (Normal) Metabolizer (EM/NM) | Normal | Standard conversion rate | Majority of population |
| Ultrarapid Metabolizer (UM) | Increased | Increased conversion, higher hydromorphone levels clinpgx.org | ~1-7% nih.gov |
Impact of Genetic Polymorphisms (e.g., CYP2D6) on Metabolite Profiles
The genetic makeup of an individual, particularly variations in the gene encoding the CYP2D6 enzyme, can significantly alter the metabolic profile of hydrocodone. researchgate.net The CYP2D6 gene is highly polymorphic, leading to distinct phenotypes of enzyme activity, which are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs, also referred to as extensive metabolizers or EMs), and ultrarapid metabolizers (UMs). nih.govwolterskluwer.com
These genetic differences directly impact the O-demethylation of hydrocodone to hydromorphone, a critical step for its full analgesic effect. nih.govsemanticscholar.org
Poor Metabolizers (PMs): Individuals with reduced or no CYP2D6 function metabolize hydrocodone to hydromorphone at a much slower rate. doi.org Studies have shown that the partial metabolic clearance of hydrocodone to hydromorphone is significantly lower in PMs compared to extensive metabolizers. semanticscholar.orgdoi.org This diminished conversion can lead to lower plasma concentrations of the potent hydromorphone metabolite, potentially resulting in reduced analgesic efficacy. researchgate.netwolterskluwer.com Approximately 5% to 10% of the Caucasian population are considered poor metabolizers. nih.gov
Normal (Extensive) Metabolizers (NMs/EMs): This group has normal CYP2D6 function and represents the expected metabolic pathway, efficiently converting hydrocodone to hydromorphone. doi.org
Ultrarapid Metabolizers (UMs): These individuals possess multiple copies of the CYP2D6 gene, leading to increased enzyme activity. wolterskluwer.com This results in a faster and more extensive conversion of hydrocodone to hydromorphone, which can increase the risk of adverse effects due to higher-than-expected concentrations of the potent metabolite. nih.govwolterskluwer.com Between 1% and 7% of Caucasians are estimated to be ultrarapid metabolizers. nih.gov
Research has quantitatively demonstrated these differences. One study investigating the kinetics of hydrocodone found that the mean partial metabolic clearance via O-demethylation was approximately eight times faster in extensive metabolizers compared to poor metabolizers. doi.org The clinical implications of these genetic variations are significant, as they can explain some of the variability in patient response to hydrocodone therapy. uspharmacist.comresearchgate.net
| CYP2D6 Phenotype | Enzyme Activity | Effect on Hydrocodone Metabolism | Resulting Metabolite Profile | Potential Clinical Outcome |
|---|---|---|---|---|
| Poor Metabolizer (PM) | Absent or greatly reduced | Significantly decreased O-demethylation of hydrocodone. doi.org | Lower plasma concentrations of hydromorphone. doi.org | Reduced analgesic effect. researchgate.netwolterskluwer.com |
| Normal Metabolizer (NM/EM) | Normal | Efficient O-demethylation of hydrocodone. doi.org | Expected plasma concentrations of hydromorphone. | Expected therapeutic response. |
| Ultrarapid Metabolizer (UM) | Increased | Faster and more extensive O-demethylation of hydrocodone. wolterskluwer.com | Higher plasma concentrations of hydromorphone. nih.gov | Increased risk of toxicity and adverse effects. nih.govwolterskluwer.com |
Enzyme Induction and Inhibition Effects on Hydrocodone Metabolism (in vitro/preclinical)
The metabolism of hydrocodone is susceptible to alteration by other substances that can induce or inhibit the activity of CYP enzymes, particularly CYP3A4 and CYP2D6. drugs.com Enzyme induction is a process where exposure to a substance increases the rate of enzyme synthesis, leading to faster metabolism of substrate drugs. nih.govlongdom.org Conversely, enzyme inhibition occurs when a substance binds to an enzyme and decreases its metabolic activity, leading to slower metabolism. researchgate.netauckland.ac.nz These interactions can significantly affect the plasma concentrations of hydrocodone and its metabolites.
CYP3A4 Inhibition and Induction:
Inhibition: The concomitant use of CYP3A4 inhibitors can increase the plasma concentration of hydrocodone. drugs.com This is because inhibiting CYP3A4 slows the N-demethylation of hydrocodone to norhydrocodone, making more of the parent drug available. This could lead to an increase in both therapeutic and adverse effects. fda.gov A more pronounced effect could occur with the simultaneous use of both CYP3A4 and CYP2D6 inhibitors. drugs.com
Induction: The use of CYP3A4 inducers can decrease the plasma concentration of hydrocodone. drugs.com This results in a faster metabolic clearance of hydrocodone, potentially leading to decreased efficacy or the onset of withdrawal symptoms in physically dependent individuals. fda.gov After an inducer is discontinued, its effects decline, and hydrocodone plasma concentrations can increase, which may elevate the risk of adverse reactions. drugs.com
CYP2D6 Inhibition:
Inhibition: Potent inhibitors of CYP2D6, such as quinidine (B1679956), can significantly reduce the formation of hydromorphone from hydrocodone. doi.org Preclinical and in vitro studies have established that CYP2D6 is the key enzyme for this conversion. frontiersin.orgnih.gov In human liver microsomes from an individual known to have a deficient CYP2D6 gene, the rate of hydromorphone formation was negligible. nih.govsemanticscholar.org In studies with extensive metabolizers, pretreatment with the CYP2D6 inhibitor quinidine reduced the metabolic clearance of hydrocodone to hydromorphone to levels similar to those seen in poor metabolizers. doi.org
Preclinical studies in animal models have also highlighted species differences in metabolism. For instance, in rats, the homolog of human CYP2D6, CYP2D1, is responsible for converting hydrocodone to hydromorphone. frontiersin.org These animal models are crucial for studying the fundamental mechanisms of metabolism and the potential for drug-drug interactions before clinical trials.
| Enzyme | Type of Interaction | Mechanism | Effect on Hydrocodone Plasma Concentration | Potential Preclinical/In Vitro Finding |
|---|---|---|---|---|
| CYP3A4 | Inhibition | Decreases N-demethylation to norhydrocodone. nih.govdrugbank.com | Increase. drugs.com | Increased exposure to parent drug. |
| CYP3A4 | Induction | Increases N-demethylation to norhydrocodone. wikipedia.org | Decrease. drugs.com | Decreased exposure to parent drug. |
| CYP2D6 | Inhibition | Decreases O-demethylation to hydromorphone. nih.gov | No significant change in hydrocodone, but decrease in hydromorphone. doi.org | In vitro studies with human liver microsomes show negligible hydromorphone formation with CYP2D6 inhibition. nih.govsemanticscholar.org |
Mentioned Compounds
| Compound Name |
|---|
| 6-α-hydroxy metabolite |
| 6-β-hydroxy metabolite |
| Benzhydrocodone |
| Benzoic acid |
| Carbamazepine |
| Codeine |
| Dihydromorphine |
| Hydrocodone |
| Hydromorphone |
| Methadone |
| Morphine |
| Norhydrocodone |
| Oxycodone |
| Oxymorphone |
| Phenytoin |
Preclinical Pharmacokinetic Studies of Benzhydrocodone and Its Metabolites
Absorption and Systemic Exposure Dynamics of Hydrocodone from Benzhydrocodone (Preclinical Models)
This compound is engineered to undergo hydrolysis, primarily in the gastrointestinal tract, to release active hydrocodone. Preclinical models and in vitro studies have elucidated the kinetics of this conversion and the subsequent systemic exposure to hydrocodone.
In vitro studies demonstrate that this compound is rapidly converted to hydrocodone in intestinal fluid. This conversion is nearly complete, with approximately 95% of this compound transforming into hydrocodone within five minutes of administration nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org. This rapid hydrolysis is mediated by esterase enzymes present in the intestinal tract frontiersin.orgnih.govfda.gov. In contrast, the conversion of this compound to hydrocodone in whole blood is a significantly slower process, requiring approximately 240 minutes for near-complete conversion nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org.
Preclinical in vivo studies, particularly those involving intranasal administration in rat models, have indicated that this compound leads to reduced plasma concentrations of hydrocodone when compared to direct administration of hydrocodone bitartrate (B1229483) nih.gov. These studies also showed a marked reduction in peak hydrocodone plasma concentration (Cmax) and total hydrocodone exposure (AUC) following this compound administration, with a delayed time to reach peak concentration (Tmax) nih.govnih.gov. For instance, intranasal administration of this compound API resulted in a Cmax that was approximately 36% lower than that of hydrocodone bitartrate API, with total exposures (AUClast and AUCinf) also being reduced by over 20% nih.gov. Early cumulative hydrocodone exposure (up to one hour post-dose) was reduced by as much as 75% nih.gov.
Table 1: Hydrocodone Formation Rate of this compound
| Condition | Conversion Rate | Timeframe | Reference(s) |
| In vitro (Intestinal Fluid) | ~95% | Within 5 min | nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org |
| In vitro (Whole Blood) | Near-complete | ~240 min | nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org |
Following oral administration, this compound is designed to be rapidly hydrolyzed to hydrocodone. Studies indicate that this compound itself is not detected in the systemic circulation after oral administration, suggesting minimal to transient exposure to the intact prodrug fda.govrxlist.com. This rapid conversion in the gastrointestinal tract ensures that the active metabolite, hydrocodone, is primarily responsible for the observed pharmacological effects frontiersin.orgnih.govfda.gov.
Distribution Characteristics of Hydrocodone and its Metabolites (Preclinical Models)
Information regarding the specific preclinical distribution characteristics of hydrocodone and its metabolites derived from this compound is limited in the available literature. While some studies mention the volume of distribution for hydrocodone in clinical contexts, detailed preclinical data on the tissue distribution patterns of hydrocodone or any identified metabolites originating from this compound are not extensively detailed in the reviewed sources.
Elimination Pathways and Excretion Kinetics (Preclinical Models)
The primary elimination pathway for hydrocodone, the active metabolite of this compound, is through renal excretion frontiersin.orgnih.govwikipedia.org. Hydrocodone and its metabolite norhydrocodone (B1253062) have been detected in urine within two hours of administration frontiersin.orgnih.gov. While acetaminophen (B1664979), often co-administered with this compound, is primarily metabolized by the liver and its metabolites excreted renally, the specific excretion kinetics and pathways for this compound itself, or its direct metabolites other than hydrocodone, are not extensively detailed in the preclinical data reviewed.
Comparative Pharmacokinetics of this compound versus Hydrocodone (Preclinical/in vitro models focusing on prodrug conversion dynamics)
Comparative pharmacokinetic studies, including both in vitro and in vivo preclinical models (often utilizing intranasal administration in human subjects to simulate abuse potential and bypass first-pass metabolism), highlight the prodrug conversion dynamics of this compound.
In vitro, the rapid conversion in intestinal fluid (95% in 5 minutes) contrasts sharply with the slow conversion in whole blood (~240 minutes) nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org. This difference is crucial for understanding this compound's potential to deter abuse via non-oral routes.
In vivo comparisons, particularly from intranasal administration studies, reveal significant pharmacokinetic differences when this compound is administered compared to hydrocodone bitartrate. These studies consistently show a reduced rate and extent of hydrocodone absorption from this compound, leading to lower peak plasma concentrations and delayed Tmax nih.govnih.govfda.gov.
Table 2: Comparative Hydrocodone Pharmacokinetics (Intranasal Administration - Preclinical/Abuse Potential Studies)
| Parameter | This compound (API/KP201) vs. Hydrocodone Bitartrate (HB) | Magnitude of Difference | Reference(s) |
| Cmax (Peak Plasma Concentration) | Lower | ~36.0% lower nih.gov | nih.govnih.govfda.gov |
| Tmax (Time to Peak Plasma Conc.) | Delayed | >1 hour delay nih.gov | nih.govnih.gov |
| AUC0-0.5h (Early Exposure) | Lower | ~50% lower fda.gov | nih.govfda.gov |
| AUC0-1h (Early Exposure) | Lower | ~29% lower fda.gov | nih.govfda.gov |
| AUC0-2h (Early Exposure) | Lower | ~15% lower fda.gov | fda.gov |
| Total Exposure (AUClast/AUCinf) | Lower | ~20.3% / 19.5% lower nih.gov | nih.gov |
| Cumulative Exposure (5 min - 2 hrs) | Lower | 95% to 56% reduction nih.gov | nih.gov |
These findings suggest that the prodrug approach with this compound alters the pharmacokinetic profile of hydrocodone, potentially influencing its therapeutic effects and abuse liability compared to direct hydrocodone administration.
Compound Names Mentioned:
this compound
Hydrocodone
Hydrocodone Bitartrate (HB)
Norhydrocodone
Hydromorphone
Acetaminophen (APAP)
Analytical Methodologies for Benzhydrocodone and Its Metabolites
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are the cornerstone for analyzing complex mixtures, enabling the isolation and quantification of individual components like benzhydrocodone and its related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantitative analysis of this compound, offering robustness, sensitivity, and versatility. Method development involves optimizing several parameters to ensure efficient separation and accurate detection.
The choice of stationary phase is critical for achieving effective separation. Reversed-phase HPLC, particularly utilizing C18 (octadecylsilane) bonded silica (B1680970) columns, is commonly employed for this compound analysis due to its hydrophobic nature, which facilitates the retention and separation of moderately polar to non-polar compounds like this compound uhplcs.com. Studies have demonstrated the effectiveness of C18 columns, such as the Hibar C18 (250 × 4.6 mm, 5 µm) or Supelco L1 (C18) reversed-phase column (25cm × 4.6mm, 5 microns), for separating this compound from other compounds, including acetaminophen (B1664979) researchgate.netijpar.comjetir.orgijrpr.comresearchgate.net. The C18 phase provides a hydrophobic surface that interacts with the non-polar parts of the this compound molecule, leading to its retention and subsequent elution based on mobile phase composition uhplcs.com.
The mobile phase composition directly influences the separation efficiency, retention time, and peak shape of analytes in HPLC. For this compound analysis, mobile phases typically consist of a mixture of an organic solvent and an aqueous buffer.
Solvent Systems: Common organic modifiers include acetonitrile (B52724) and methanol (B129727), mixed with aqueous buffers. For instance, a mobile phase comprising acetonitrile and a phosphate (B84403) buffer (e.g., 0.1M K2HPO4) at specific ratios has been successfully used researchgate.netijpar.comjetir.orgijrpr.comresearchgate.net. The ratio of these components is optimized to achieve the desired retention and separation. For example, a mixture of acetonitrile:buffer pH 3.0 (40:60, v/v) has been reported researchgate.net, while other methods utilize acetonitrile:methanol mixtures or phosphate buffer with methanol at ratios like 65:35 or 60:40 (v/v) ijpar.comjetir.orgijrpr.com.
pH and Buffers: The pH of the mobile phase is crucial, especially for ionizable compounds. Phosphate buffers (e.g., 0.05 M KH2PO4 or 0.1 M K2HPO4) are frequently used to maintain a stable pH, often around 3.0 to 4.5, to ensure consistent retention and ionization states of the analytes researchgate.netijpar.comjetir.orgijrpr.comresearchgate.net.
Flow Rate: The flow rate of the mobile phase affects the analysis time and resolution. Flow rates commonly range from 1.0 mL/min to 1.5 mL/min, balancing speed with adequate separation researchgate.netijpar.comjetir.orgijrpr.comresearchgate.net.
Elution Mode: Isocratic elution, where the mobile phase composition remains constant throughout the run, is often employed for the simultaneous analysis of this compound and other compounds like acetaminophen researchgate.netijpar.comjetir.orgijrpr.com.
Ultraviolet (UV) detection is a standard method for quantifying this compound, leveraging its chromophoric properties. The selection of an appropriate detection wavelength is critical for maximizing sensitivity and minimizing interference.
Wavelengths: Studies have reported UV detection wavelengths for this compound analysis, with common values being 270 nm ijpar.comjetir.orgijrpr.com and 243 nm researchgate.netresearchgate.net. These wavelengths correspond to the absorption maxima of this compound or co-analyzed substances, ensuring robust detection. For instance, a method utilizing a mobile phase of 0.1M K2HPO4:methanol (60:40 v/v) employed UV detection at 270 nm jetir.orgijrpr.com. Another study used acetonitrile-buffer pH 3.0 (40:60 v/v) with detection at 243 nm researchgate.net.
Table 1: Representative HPLC Conditions for this compound Analysis
| Parameter | Method 1 researchgate.net | Method 2 ijpar.comjetir.orgijrpr.com | Method 3 researchgate.net |
| Stationary Phase | Supelco L 1 (C18) column (25cm × 4.6mm, 5µm) | Hibar C18 column (250 × 4.6) mm, (5 µm) | Supelco C18 column (25cm × 4.6mm), 5µm |
| Mobile Phase | Acetonitrile : 0.05 M KH2PO4 buffer (27.5:72.5, v/v, pH=6) | 0.1M K2HPO4 : Methanol (65:35, v/v, pH=4.5) | Acetonitrile : Buffer pH 3.0 (40:60, v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 225 nm | 270 nm | 243 nm |
| Column Temperature | Ambient | Ambient | Ambient |
| Injection Volume | Not specified | 20 µl | 10 µL |
| Retention Time | Not specified | This compound: 4.956 min | This compound: 2.2 minutes |
| Linear Range | Not specified | 3.06-9.18 µg/ml | 10-100 µg/ml |
| LOD | Not specified | 0.036 µg/ml | 3 ng/ml |
| LOQ | Not specified | 0.121 µg/ml | 9 ng/ml |
Key Research Findings:
A RP-HPLC method using a C18 column with a mobile phase of 0.1M K2HPO4:methanol (65:35 v/v) at pH 4.5, and UV detection at 270 nm, demonstrated linearity for this compound in the range of 3.06-9.18 µg/ml, with an LOD of 0.036 µg/ml and LOQ of 0.121 µg/ml ijpar.comjetir.orgijrpr.com.
Another study utilized a C18 column with acetonitrile:buffer pH 3.0 (40:60, v/v) as the mobile phase, achieving a retention time of 2.2 minutes for this compound, with a linear range of 10-100 µg/ml, LOD of 3 ng/ml, and LOQ of 9 ng/ml researchgate.net.
Validation parameters such as linearity, precision, and accuracy were assessed according to ICH guidelines, confirming the suitability of these methods for quality control analysis ijpar.comjetir.orgijrpr.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds and is particularly useful for metabolite profiling. While direct analysis of this compound itself might be less common via GC-MS due to its relatively low volatility, it can be applied to its more volatile metabolites or after derivatization. GC-MS is well-established for identifying a broad spectrum of metabolites, including those from drug metabolism pathways illinois.edunih.gov. The technique involves separating compounds based on their boiling points and polarity in a GC column, followed by detection and identification using mass spectrometry, which provides structural information based on mass-to-charge ratios and fragmentation patterns illinois.edunih.govaegislabs.com. For opioid analysis, GC-MS/MS (tandem mass spectrometry) is often employed to enhance specificity and sensitivity, especially in complex biological matrices like blood or urine nih.govnih.gov.
Table 2: GC-MS Applications in Metabolite Profiling
| Technique | Application Focus | Key Advantages | Limitations |
| GC-MS | Identification and quantification of volatile metabolites | High sensitivity, good specificity, established library for compound identification | Requires derivatization for non-volatile compounds, potential thermal degradation |
| GC-MS/MS | Enhanced sensitivity and specificity for metabolite profiling | Reduced interferences, improved detection limits, robust quantification | Higher cost, more complex method development than GC-MS |
Key Research Findings:
GC-MS is a mature technology capable of identifying and semi-quantifying over 200 compounds per study in human body fluids nih.gov.
For opioid analysis, GC-MS/MS methods have been developed for simultaneous determination of various opiates and their metabolites in blood samples, achieving good linearity and detection limits nih.gov. However, GC-MS methods often require extensive extraction and chemical derivatization, which can be time-consuming compared to LC-MS/MS researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is recognized as a highly sensitive and specific technique for the quantification of this compound and its metabolites in biological matrices. Its ability to perform multiple reaction monitoring (MRM) allows for the targeted detection of specific precursor-to-product ion transitions, thereby minimizing background noise and matrix effects aegislabs.comnih.govresearchgate.netomicsonline.orgwaters.com.
Sensitivity and Specificity: LC-MS/MS offers superior sensitivity and specificity compared to UV detection, making it ideal for detecting low concentrations of analytes in complex samples like plasma or serum aegislabs.comresearchgate.netomicsonline.org. This is particularly important for pharmacokinetic studies and therapeutic drug monitoring.
Internal Standards: The use of isotopically labeled internal standards (e.g., this compound-d₃) is common practice to correct for variations in sample preparation, ionization efficiency, and matrix effects, further enhancing the accuracy and precision of the quantification .
Validation: LC-MS/MS methods for this compound analysis must be rigorously validated according to guidelines such as those from the FDA or CLSI, ensuring parameters like precision (<15% CV), accuracy (85–115%), and linearity are met omicsonline.org.
Validation of Analytical Methods According to ICH Guidelines
The validation of analytical methods is a cornerstone of pharmaceutical science, ensuring that the methods are fit for their intended purpose. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a framework for demonstrating the suitability of analytical procedures ich.orgeuropa.eu. Key validation parameters, including linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), selectivity, and robustness, are rigorously assessed.
Linearity and Calibration Range Determination
Linearity is defined as the ability of an analytical procedure to obtain test results that are directly proportional to the concentration (or amount) of the analyte in the sample within a given range ich.org. For this compound, linearity studies are typically performed by analyzing a series of standard solutions at different concentrations. The calibration curve is generated by plotting the peak area (or response) against the corresponding concentration.
A reversed-phase HPLC (RP-HPLC) method for the simultaneous estimation of this compound and acetaminophen demonstrated linearity for this compound over a concentration range of 3.06-9.18 µg/ml ijpar.comjetir.orgijrpr.com. The regression analysis of these data yielded a coefficient of determination (R²) greater than 0.9990, indicating a strong linear relationship between the detector response and the concentration of this compound jetir.orgijrpr.com.
Table 1: Linearity Data for this compound
| Analyte | Concentration Range (µg/ml) | Regression Coefficient (R²) | Reference |
| This compound | 3.06 – 9.18 | > 0.9990 | ijpar.comjetir.orgijrpr.com |
Precision and Accuracy Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from the same homogeneous sample under prescribed conditions, while accuracy expresses the closeness of agreement between the accepted value and the value found ich.orgwjarr.com. These parameters are evaluated through repeatability (intra-assay precision) and by analyzing samples at different concentration levels.
Studies validating an RP-HPLC method for this compound and acetaminophen reported precision and accuracy results. For instance, when standard solutions were analyzed, the percent assay values for this compound were consistently high, indicating good accuracy and precision.
Table 2: Precision and Accuracy Results for this compound
| Sample No. | Peak Area of this compound | Percent Assay of this compound |
| i | 1017773 | 99.67 |
| ii | 1013573 | 99.26 |
| iii | 1017638 | 99.66 |
These results, obtained from multiple injections of standard solutions, demonstrate the method's ability to provide consistent and reliable measurements of this compound ijpar.comjetir.orgijrpr.com.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy ich.org. These parameters are critical for assessing the sensitivity of an analytical method.
For a validated RP-HPLC method, the LOD for this compound was determined to be 0.036 µg/ml, and the LOQ was found to be 0.121 µg/ml ijpar.comjetir.orgijrpr.comijpar.com. These low values indicate that the method is highly sensitive and capable of accurately quantifying this compound even at very low concentrations.
Selectivity and Robustness Studies
Selectivity, or specificity, is the ability of an analytical procedure to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components ich.org. In the context of this compound analysis in tablet formulations, selectivity studies typically involve analyzing blank samples, placebo samples, and the drug product itself to ensure that no interfering peaks are observed at the retention time of this compound. Studies have confirmed the absence of interfering peaks at the retention times of this compound and acetaminophen, demonstrating good selectivity ijpar.comjetir.orgijrpr.com.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage ich.org. Investigations into the robustness of an RP-HPLC method for this compound have examined the impact of changes in column temperature and flow rate. The results indicated that minor variations in these parameters did not significantly affect critical method performance parameters such as tailing factor, theoretical plates, and resolution, suggesting the method is robust jetir.orgijrpr.com.
Table 3: Robustness Study of this compound Analysis
| Condition Changed | Changed Value | Tailing Factor | Theoretical Plate | Resolution |
| Column's temperature (°C) | 23 | 1.33 | 7214 | 6.54 |
| Column's temperature (°C) | 27 | 1.34 | 7768 | 6.86 |
| Flow rate (ml/min) | 0.9 | 1.38 | 8478 | 7.16 |
| Flow rate (ml/min) | 1.1 | 1.40 | 9180 | 7.46 |
These findings highlight the reliability of the analytical method under slightly varied operational conditions jetir.orgijrpr.com.
In vitro Extraction and Hydrolysis Methodologies for Prodrug Conversion Assessment
This compound functions as a prodrug, requiring conversion to its active form, hydrocodone, through hydrolysis. In vitro studies are employed to investigate this conversion process, providing insights into the drug's behavior and potential for abuse. This compound has demonstrated rapid hydrolysis in intestinal fluid, with approximately 95% conversion occurring within 5 minutes nih.govrxlist.com. This rapid conversion in the gastrointestinal tract is crucial for its intended therapeutic effect nih.govrxlist.com.
In contrast, in vitro studies using whole blood have indicated that the hydrolysis of this compound to hydrocodone is a significantly slower process, taking approximately 240 minutes nih.govrxlist.comfrontiersin.org. This disparity in hydrolysis rates between the intestinal environment and systemic circulation is believed to contribute to its abuse-deterrent profile, as it may limit the rapid availability of the active metabolite via non-oral routes nih.govrxlist.com. Furthermore, studies evaluating the potential for abuse by intravenous administration have noted that the in vitro conversion of this compound to hydrocodone is a difficult process, suggesting that this prodrug design may hinder direct abuse through injection rxlist.comfda.gov. Extraction methodologies are thus designed to mimic physiological conditions or stress conditions to evaluate the stability and conversion of the prodrug.
Compound List:
this compound
Hydrocodone
Acetaminophen
Hydrocodone bitartrate (B1229483)
Hydromorphone
Oxycodone
Codeine
Morphine
Valdecoxib
Parecoxib
Propofol
Fospropofol
Ibuprofen
Olanzapine
Simvastatin
Simvastatin acid
Guaifenesin
Methocarbamol
Future Directions and Emerging Research Avenues
Role of Benzhydrocodone as a Template for Next-Generation Prodrug Design
This compound’s design, which involves covalently bonding hydrocodone with benzoic acid, represents a successful application of prodrug technology to reduce the potential for abuse via non-oral routes. nih.govresearchgate.net This chemical modification renders the compound inactive until it is metabolized by enzymes in the gastrointestinal tract, a process that releases the active analgesic, hydrocodone. nih.gov The effectiveness of this approach in altering the pharmacokinetic profile to disincentivize insufflation has positioned this compound as a valuable template for the next generation of opioid prodrugs. nih.govresearchgate.net
Future research will likely explore the attachment of different chemical moieties, or "promoieties," to hydrocodone and other opioids. The goal is to create novel prodrugs with highly specific activation requirements. For instance, researchers are investigating prodrugs that are activated by specific enzymes, such as trypsin, which is found in the gastrointestinal tract. medcentral.com This approach, known as Trypsin Activated Abuse Protection (TAAP), aims to ensure that the active drug is only released upon oral ingestion. medcentral.com By varying the promoiety, scientists can modulate key properties such as:
Rate and location of active drug release.
Bioavailability via different routes of administration.
Physicochemical properties to deter physical manipulation for abuse.
This line of research seeks to create a wider range of analgesics with tailored release mechanisms, potentially leading to safer and more effective pain management options.
Advanced Enzymatic and Chemical Approaches to Prodrug Activation Studies
Understanding the precise mechanism and efficiency of this compound's conversion to hydrocodone is critical for designing improved successors. While initial in vitro studies have demonstrated that this conversion is rapid in intestinal fluid but slow in blood, more advanced methods are needed for a deeper understanding. nih.gov Future research will increasingly rely on sophisticated enzymatic and chemical approaches to map the bioconversion process.
Advanced methodologies include:
Computational Simulations: In silico techniques such as molecular docking and quantum mechanics can model the interaction between a prodrug and its target enzyme at the atomic level. nih.gov These simulations can predict how securely a prodrug binds to the enzyme's active site and the energy required for cleavage, providing insight into the efficiency of activation before the compound is even synthesized. nih.gov
Controlled Reaction Networks: Researchers are developing methods to construct simple enzymatic reaction networks using components like cleavable inhibitors. chemistryviews.org This allows for precise control and study of enzyme activation and deactivation, mimicking the complex biological environment and providing detailed data on the dynamics of prodrug conversion. chemistryviews.org
High-Throughput Screening: Automated systems can be used to rapidly test a large library of potential prodrug candidates against various enzymatic conditions to identify those with the most desirable activation profiles.
These advanced approaches will accelerate the discovery and refinement of novel prodrugs by providing a more detailed picture of their metabolic fate.
Investigation of Structure-Activity Relationships for Novel Opioid Prodrugs
Structure-activity relationship (SAR) studies are fundamental to drug design, as they systematically investigate how a molecule's chemical structure correlates with its biological effects. For new opioid prodrugs derived from the this compound template, SAR studies will be essential for optimizing therapeutic properties while minimizing unwanted side effects.
The focus of SAR investigations in this area will be twofold:
Opioid Core Modification: Making subtle changes to the core opioid structure itself to understand how this impacts its interaction with opioid receptors after being released from the prodrug form.
A key area of interest is "biased agonism," where a drug preferentially activates one intracellular signaling pathway over another. nih.gov For opioids, the G protein signaling pathway is associated with analgesia, while the β-arrestin pathway has been linked to side effects like respiratory depression. nih.gov Future SAR studies will aim to design prodrugs that, upon activation, release an opioid that acts as a biased agonist, selectively activating the therapeutic pathway. This could lead to the development of powerful analgesics with a significantly improved safety profile.
Development of Predictive Models for Prodrug Bioconversion
The clinical effectiveness of a prodrug like this compound depends on its efficient bioconversion into the active parent drug. This process can vary significantly among individuals due to genetic factors, concurrent medications, and other physiological differences. Emerging research is focused on developing predictive models to forecast a patient's ability to metabolize a specific prodrug.
These models will likely employ machine learning algorithms, such as regression modeling and neural networks, to analyze large datasets of patient information. nih.gov Key data points, or predictors, for these models could include:
Genomic Data: Information on genetic variations (polymorphisms) in key metabolic enzymes, such as the cytochrome P450 family (e.g., CYP2D6), which is involved in opioid metabolism. pharmaceutical-journal.com
Co-medications: Data on other drugs the patient is taking, particularly those known to inhibit or induce the enzymes required for prodrug activation. For example, selective serotonin reuptake inhibitors (SSRIs) can inhibit CYP2D6 and may reduce the efficacy of certain prodrug opioids. pharmaceutical-journal.com
Patient Demographics and Clinical Data: Factors such as age, sex, liver function, and history of substance use can also influence drug metabolism. nih.gov
The goal is to create a clinical decision-support tool that can help prescribers select the most appropriate analgesic and dose for an individual patient, thereby personalizing pain management and improving outcomes.
Exploration of this compound in Drug Delivery System Research
The inherent properties of this compound make it an attractive candidate for integration into advanced drug delivery systems. While its prodrug nature already provides a level of controlled release, combining it with sophisticated formulation technologies could offer even greater precision in managing pain.
Future research in this domain may involve:
Nanoparticle Encapsulation: Loading this compound into nanoparticles or liposomes could protect the drug during its transit through the stomach and allow for a more targeted or sustained release in the small intestine.
pH-Sensitive Hydrogels: Formulating this compound within a pH-sensitive polymer matrix could ensure that the drug is only released when it reaches the specific pH environment of the lower gastrointestinal tract, further enhancing its site-specific activation.
Sustained-Release Formulations: Incorporating the prodrug into matrix tablets or other extended-release technologies could provide a slow, steady release of this compound over a prolonged period. This would lead to more stable levels of the active hydrocodone in the bloodstream, potentially offering consistent pain relief with less frequent dosing.
By combining the chemical innovation of the prodrug itself with advanced pharmaceutical formulation, researchers aim to develop next-generation analgesics that offer enhanced control, improved patient adherence, and a superior safety profile.
Q & A
Q. How should researchers design pharmacokinetic (PK) studies to evaluate the abuse-deterrent properties of benzhydrocodone compared to hydrocodone bitartrate (HB)?
- Methodological Answer : Use a double-blind, randomized, crossover design with non-dependent recreational opioid users. Measure parameters such as Cmax, AUClast, AUCinf, and Tmax to assess systemic exposure and absorption rates. For example, intranasal (IN) this compound (13.34 mg) vs. IN HB (15 mg) showed significantly lower Cmax (25.6 vs. 40.4 ng/mL, p<0.001) and delayed Tmax (1.75 vs. 0.50 hours, p<0.001), indicating slower hydrocodone release . Incorporate visual analog scale (VAS) scores for drug liking and nasal irritant effects to evaluate subjective abuse potential .
Q. What methodologies are recommended for establishing bioequivalence between this compound/APAP and reference hydrocodone formulations?
- Methodological Answer : Conduct open-label, randomized, single-dose, crossover studies comparing this compound/APAP to FDA-listed reference products (e.g., Vicoprofen®). Assess Cmax, AUC0-t, and AUCinf for hydrocodone and acetaminophen (APAP). Bioequivalence is confirmed if the 90% confidence interval (CI) for geometric mean ratios falls within 80–125%. For example, Study 105 demonstrated bioequivalence for hydrocodone (Cmax ratio: 98.5%, AUC ratio: 97.3%) .
Q. What analytical challenges arise in quantifying this compound and its metabolites in complex matrices?
- Methodological Answer : Optimize high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods to separate this compound from excipients (e.g., methylparaben). The British Pharmacopoeia recommends GC with non-polar phases (OV-17) for benzydamine hydrochloride, but simultaneous quantification of multiple compounds requires rigorous validation of extraction protocols to minimize uncertainty .
Advanced Research Questions
Q. How do physicochemical properties of this compound influence its intranasal abuse potential compared to hydrocodone?
- Methodological Answer : Analyze abuse quotient (AQ), calculated as Cmax/Tmax. IN this compound has a lower AQ (17.0 ng/mL/h) due to delayed Tmax and reduced Cmax, which correlate with reduced euphoria and abuse liability . Compare nasal irritant effects (e.g., VAS scores: 57.0 vs. 43.4, p=0.01) to assess deterrent efficacy .
Q. How can researchers address contradictions between preclinical PK data and regulatory classifications of this compound’s abuse potential?
- Methodological Answer : Despite lower hydrocodone exposure (AUC0-0.5 reduced by 50%, p<0.01) and nasal irritancy, this compound/APAP was not classified as abuse-deterrent by the FDA. Researchers must reconcile PK data with clinical endpoints (e.g., overdose rates) and regulatory criteria (e.g., tamper resistance) .
Q. What statistical approaches resolve conflicting PK parameters (e.g., Cmax vs. Tmax) in abuse-deterrence studies?
- Methodological Answer : Apply multivariate analysis to evaluate combined effects of delayed Tmax and reduced Cmax. For IN this compound, the 33% lower AQ (p<0.001) reflects synergistic deterrent effects despite comparable t1/2 (5.29 vs. 5.13 hours, p=0.2738) . Use non-linear mixed-effects modeling to account for inter-subject variability in crossover studies.
Q. How can PICO/FINER frameworks refine research questions on this compound’s therapeutic efficacy vs. abuse risks?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
